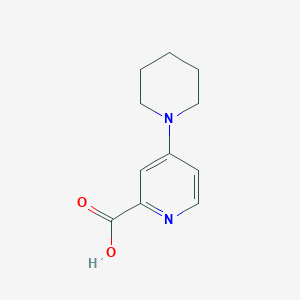

4-Piperidin-1-ylpyridine-2-carboxylic acid

Beschreibung

Significance of Pyridine (B92270) Derivatives in Molecular Design

The pyridine ring, an aromatic six-membered heterocycle, is a fundamental building block in the development of therapeutic agents. Its presence in numerous FDA-approved drugs attests to its versatility and importance. The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including increased polarity, the ability to act as a hydrogen bond acceptor, and a capacity for metal coordination, all of which can enhance a molecule's interaction with biological targets. nih.gov

Pyridine derivatives have demonstrated a remarkably broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The structural rigidity of the aromatic ring provides a well-defined orientation for appended functional groups, allowing for precise interactions with enzyme active sites and receptors. Furthermore, the pyridine nucleus is a key component in essential biological molecules such as the coenzymes NAD and NADP, and vitamins like niacin (nicotinic acid) and pyridoxine (B80251) (vitamin B6). The picolinic acid (pyridine-2-carboxylic acid) moiety, in particular, is a known chelating agent and has been explored for its potential in various therapeutic areas. nih.govnih.gov

Role of Piperidine (B6355638) Scaffolds in Bioactive Molecules

In contrast to the aromatic and planar pyridine ring, the piperidine ring is a saturated, six-membered heterocycle, affording it significant conformational flexibility. This non-planar, chair-like structure allows it to present substituents in distinct spatial orientations (axial and equatorial), which can be crucial for optimizing binding affinity to biological targets. The piperidine scaffold is found in a vast array of natural products, particularly alkaloids, and is a key component in many synthetic drugs.

The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling ionic interactions with acidic residues in proteins. This feature, combined with its lipophilic carbon framework, provides a desirable balance of properties for drug candidates, influencing their solubility, permeability, and pharmacokinetic profiles. Derivatives of piperidine are known to exhibit a wide range of pharmacological effects, including analgesic, antipsychotic, antihistaminic, and antiarrhythmic activities.

Conceptual Framework of 4-Piperidin-1-ylpyridine-2-carboxylic Acid within Heterocyclic Chemical Research

The design of this compound is a prime example of the molecular hybridization strategy in drug discovery. This approach involves the covalent linking of two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity, selectivity, or a modified pharmacological profile compared to the individual components.

In this specific molecule, the pyridine-2-carboxylic acid moiety serves as a rigid, aromatic anchor. The carboxylic acid group can act as a key interaction point, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding.

The piperidine ring, attached at the 4-position of the pyridine, introduces a flexible, lipophilic, and basic center. Its conformational adaptability can allow the molecule to adopt an optimal geometry for binding. The linkage of the piperidine nitrogen directly to the pyridine ring creates a 4-aminopyridine-like substructure. Derivatives of 4-aminopyridine (B3432731) are known to have activity as potassium channel blockers, suggesting that this hybrid molecule could be explored for neurological applications.

While detailed research on the specific biological activities of this compound is not extensively published in peer-reviewed literature, its structural design strongly suggests its potential as a scaffold in medicinal chemistry. Commercial suppliers describe it as a versatile building block, and based on its structure, it has been suggested to have potential as an anti-inflammatory agent or a modulator of neurotransmitter systems.

Detailed Research Findings

As of the current literature survey, dedicated research publications focusing solely on the synthesis and biological evaluation of this compound are scarce. However, by examining research on closely related analogs, we can infer its potential chemical properties and areas of biological interest.

A study on pyridine and piperidine-2-carboxylic acid derivatives explored their potential as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov This line of research is relevant as it investigates molecules with the same core piperidine-2-carboxylic acid structure, albeit with different substituents at the 4-position. The findings from such studies could provide a basis for investigating this compound for activity in the central nervous system.

Research into other 4-substituted picolinic acid (pyridine-2-carboxylic acid) derivatives has also been active. For example, various analogs have been synthesized and evaluated for their inhibitory effects on enzymes, highlighting the versatility of the picolinic acid scaffold in generating biologically active molecules. nih.gov The introduction of a piperidine at the 4-position would be a logical extension of such structure-activity relationship (SAR) studies.

The synthesis of such a molecule would likely involve the nucleophilic aromatic substitution of a pyridine ring bearing a leaving group (such as a halogen) at the 4-position with piperidine, followed by functional group manipulation to install or deprotect the carboxylic acid at the 2-position.

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid |

| CAS Number | 500356-88-7 (for the free acid) |

| 1052543-05-1 (for the hydrochloride salt) | |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Canonical SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)O |

The table below presents a summary of biological activities observed for structurally related pyridine and piperidine derivatives, suggesting potential areas for the investigation of this compound.

| Compound Class | Observed Biological Activities |

| Pyridine-2-carboxylic acid derivatives | Enzyme inhibition, antimicrobial, anti-inflammatory. nih.govnih.gov |

| Piperidine derivatives | Analgesic, antipsychotic, antihistaminic, antiarrhythmic. |

| 4-Aminopyridine derivatives | Potassium channel blockade, potential for neurological applications. |

| Piperidinyl-pyridine hybrids | Varied activities depending on the overall substitution pattern, including enzyme inhibition and receptor modulation. |

Eigenschaften

IUPAC Name |

4-piperidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWHGCFXCHSXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Piperidin 1 Ylpyridine 2 Carboxylic Acid and Its Analogs

Strategies for Constructing the Pyridine-2-carboxylic Acid Moiety

The formation of the pyridine-2-carboxylic acid scaffold is a critical step that can be achieved through two primary routes: functionalizing an existing pyridine (B92270) ring or constructing the ring system from acyclic precursors with the desired substitution pattern.

Carboxylic Acid Functionalization Approaches

Modifying a pre-formed pyridine ring is a common strategy for synthesizing pyridine-2-carboxylic acid derivatives. One of the most traditional methods involves the oxidation of a methyl group at the 2-position (a 2-picoline derivative). A more contemporary approach involves the hydrolysis of a nitrile group. For instance, 2-cyanopyridine (B140075) can be hydrolyzed under alkaline conditions, followed by acid neutralization and extraction to yield 2-pyridine carboxylic acid. google.com This method is noted for its simple operation and high product yield. google.com

Another modern approach is the direct carboxylation of the pyridine ring using carbon dioxide (CO₂). chemistryviews.org While direct carboxylation can be challenging to achieve with high selectivity, recent developments have shown promise. For example, a C-4 selective carboxylation of pyridines has been developed involving an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with CO₂ at atmospheric pressure. chemistryviews.org Although this specific method targets the 4-position, it highlights the ongoing research into direct C-H functionalization for introducing carboxylic acid groups onto the pyridine ring, which could be adapted for the 2-position under different catalytic systems.

Derivatization of the carboxylic acid group is also a key functionalization approach. Hydroxysteroids, for example, have been converted to their pyridine-carboxylate derivatives using the corresponding free acids and 2-methyl-6-nitrobenzoic anhydride, a method that generally provides better yields than using acyl chlorides. nih.gov

Pyridine Ring Synthesis and Elucidation of Substitution Patterns

Building the pyridine ring from acyclic components allows for the direct incorporation of necessary substituents. Most syntheses of pyridine rings are based on either condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org

The Hantzsch pyridine synthesis is a well-known condensation method, typically involving the reaction of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia, followed by oxidation of the resulting 1,4-dihydropyridine. mdpi.comscispace.com Variations of the Hantzsch approach have been developed to create different substitution patterns. mdpi.comscispace.com

Cycloaddition reactions offer another powerful route. The Diels-Alder reaction, particularly using inverse-electron-demand, is a favored method for constructing the pyridine core. baranlab.org This often involves the reaction of heterocyclic azadienes with an alkene or alkyne, followed by further transformations. baranlab.org A specific process for preparing pyridine-2-carboxylic acid esters involves a Diels-Alder reaction where an unsaturated hydrazone reacts with an α-haloacrylic acid ester to form a 1-amino-1,4-dihydropyridine-2-carboxylic acid ester intermediate. google.com This intermediate is then converted to the corresponding pyridine derivative by treatment with acid. google.com

A more recent, modular method employs a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to afford highly substituted pyridines. nih.gov Such methods are valuable as they tolerate a wide range of functional groups. nih.gov

| Method | Precursors | Key Features | Reference |

| Hantzsch Synthesis | β-enamine carbonyls, Rongalite | Oxidative coupling; Rongalite acts as C1 unit for C-4 position. | mdpi.comscispace.com |

| Diels-Alder Reaction | Unsaturated hydrazone, α-haloacrylic acid ester | Forms a dihydropyridine (B1217469) intermediate that aromatizes to the pyridine-2-carboxylic acid ester. | google.com |

| Cascade Reaction | Alkenylboronic acids, α,β-unsaturated ketoximes | Copper-catalyzed cross-coupling followed by electrocyclization and oxidation. | nih.gov |

Approaches for Introducing the Piperidine-1-yl Substituent at the 4-Position of Pyridine

Once the pyridine core is established, the next crucial step is the introduction of the piperidine (B6355638) moiety at the C-4 position. This is typically accomplished by direct amination of an activated pyridine ring or by reducing the pyridine ring to a piperidine.

Direct Amination and Cross-Coupling Methodologies

The most direct method for installing the piperidine group is through a nucleophilic aromatic substitution (SNAr) reaction. This typically requires a pyridine ring activated with an electron-withdrawing group and a good leaving group, such as a halogen, at the 4-position. The reaction of a 4-halopyridine with piperidine, often under basic conditions, can yield the desired 4-piperidin-1-ylpyridine product. SNAr reactions on heteroaryl chlorides, including pyridines with an additional electron-withdrawing group, can proceed facilely. researchgate.net

Reductive amination is another strategy, although it can be challenging with certain pyridine systems. For example, standard reductive amination conditions often fail or show poor conversion for 3-amino-4-chloropyridine (B21944) due to the basicity of the pyridine nitrogen. nih.gov However, specialized protocols have been developed to overcome this, such as a one-pot deprotection/alkylation sequence mediated by trifluoroacetic acid. nih.gov

Modern cross-coupling reactions provide versatile tools for C-N bond formation. Palladium-catalyzed reactions are commonly used to couple amines with aryl halides. researchgate.net While SNAr is often effective for electron-deficient pyridines, cross-coupling methods can be applied to a broader range of substrates. researchgate.net Additionally, pyridine-pyridine cross-coupling reactions have been developed using radical intermediates, indicating the potential for novel C-N coupling strategies. researchgate.net

| Methodology | Pyridine Substrate | Reagent | Key Characteristics |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Halopyridine (e.g., 4-chloropyridine) | Piperidine | Requires an activated pyridine ring; proceeds through a Meisenheimer complex. |

| Reductive Amination | 4-Aminopyridine (B3432731) derivative | Aldehyde/Ketone + Reducing Agent | Can be difficult for electron-deficient pyridines; specialized acid-mediated protocols may be required. nih.gov |

| Palladium-Catalyzed Cross-Coupling | 4-Halopyridine | Piperidine + Pd catalyst/ligand | Offers broad substrate scope and functional group tolerance compared to SNAr. |

Precursor-Based Piperidine Ring Formation Strategies

An alternative to direct amination is to synthesize the piperidine ring from the pyridine ring itself. The most common method for this transformation is the catalytic hydrogenation of the pyridine nucleus. researchgate.netwikipedia.org This reduction converts the aromatic pyridine ring into the saturated piperidine ring.

The synthesis of piperidine-2-carboxylic acid (pipecolic acid), piperidine-3-carboxylic acid (nipecotic acid), and piperidine-4-carboxylic acid (isonipecotic acid) can be achieved by the catalytic reduction of the corresponding pyridine carboxylic acids. google.com The process typically involves reacting the pyridine carboxylic acid with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst under elevated temperature and pressure. google.com This approach is a cornerstone in the synthesis of many piperidine derivatives. researchgate.net The reduction can also be performed under milder conditions using reagents like lithium aluminium hydride, which may yield partially hydrogenated dihydropyridines. wikipedia.org

| Reaction | Substrate | Catalyst/Reagent | Conditions | Product | Reference |

| Catalytic Hydrogenation | Pyridine-4-carboxylic acid | Palladium on carbon (Pd/C) | H₂, 90-100 °C, 4-5 MPa | 4-Piperidinecarboxylic acid | google.com |

| Catalytic Hydrogenation | Pyridine | Nickel, Cobalt, or Ruthenium-based catalyst | High temperature | Piperidine | wikipedia.org |

| Chemical Reduction | Pyridine | Lithium aluminium hydride (LiAlH₄) | Milder conditions | Dihydropyridines | wikipedia.org |

Enantioselective Synthesis of Piperidine-Containing Carboxylic Acids

The synthesis of enantiomerically pure piperidine derivatives is of significant interest, particularly in medicinal chemistry. Several strategies exist to achieve enantioselectivity.

One approach involves the asymmetric hydrogenation of a pyridine or a related unsaturated precursor. While direct asymmetric hydrogenation of pyridines is challenging, methods have been developed for related systems. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org These intermediates can then be reduced to the corresponding enantioenriched 3-piperidines. acs.org

Another strategy is to start from a chiral precursor. A versatile route to chiral 2-substituted piperidine-4-carboxylic acids has been established using readily available N-Cbz amino acid derivatives. researchgate.net This method provides access to valuable pharmaceutical intermediates. researchgate.net

Biocatalysis also offers a route to chiral piperidine carboxylic acids. For example, L-pipecolic acid can be synthesized from L-lysine using enzymes. google.comwikipedia.org Chemical synthesis can be combined with enzymatic resolution, where a racemic mixture is separated into its constituent enantiomers by an enzyme that selectively reacts with one enantiomer. researchgate.net This highlights the integration of chemical and biological methods to achieve high enantiopurity.

Advanced Synthetic Transformations for Structural Diversification of the Scaffold

The structural scaffold of 4-piperidin-1-ylpyridine-2-carboxylic acid offers multiple reactive sites that can be exploited for advanced synthetic transformations, leading to a diverse range of analogs with potentially unique chemical and biological properties. These transformations can be broadly categorized into modifications of the carboxylic acid group, functionalization of the piperidine ring, and alterations to the pyridine ring.

Modifications of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities.

Amide Bond Formation: One of the most common transformations is the formation of amides through coupling reactions with a wide array of primary and secondary amines. Standard coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can be employed to facilitate this reaction. This approach allows for the introduction of diverse substituents, leading to a library of picolinamide (B142947) derivatives. For instance, the synthesis of N-cyclohexyl-6-(piperidin-1-yl)picolinamide has been reported starting from the corresponding 6-bromopicolinic acid, which is first coupled with cyclohexylamine (B46788) and then subjected to a palladium-catalyzed reaction with piperidine. googleapis.comgoogle.com

Esterification: The carboxylic acid can be converted to its corresponding esters through various methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to the acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. nih.gov The use of a catalytic amount of dimethylformamide (DMF) can facilitate the formation of the acid chloride. nih.gov This method allows for the synthesis of a range of esters by varying the alcohol used.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). This introduces a hydroxymethyl group at the 2-position of the pyridine ring, which can serve as a handle for further functionalization, for example, through etherification or oxidation to an aldehyde.

Decarboxylation: While challenging, decarboxylation of the carboxylic acid group would lead to the formation of 4-(piperidin-1-yl)pyridine. The rate of decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxyl group, with picolinic acid (pyridine-2-carboxylic acid) being more susceptible to decarboxylation than its isomers.

Functionalization of the Piperidine Ring:

The piperidine ring provides further opportunities for structural diversification.

N-Alkylation and N-Acylation: The secondary amine within the piperidine ring of the parent scaffold is already substituted with the pyridine moiety. However, in analogs where the piperidine is introduced at a different position or in precursor molecules, the nitrogen atom can be a site for alkylation or acylation. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed using acyl chlorides or acid anhydrides.

Ring Functionalization: While less common for this specific scaffold in the available literature, advanced methods for C-H functionalization of piperidine rings could potentially be applied to introduce substituents at various positions on the piperidine ring, further increasing molecular diversity.

Modifications of the Pyridine Ring:

The pyridine ring itself can be a target for further functionalization.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions or with activating substituents, electrophilic substitution reactions such as nitration or halogenation may be possible, leading to the introduction of functional groups on the pyridine ring.

Nucleophilic Aromatic Substitution: In analogs containing a suitable leaving group on the pyridine ring (e.g., a halogen), nucleophilic aromatic substitution can be a powerful tool to introduce a variety of nucleophiles, including amines, alkoxides, and thiolates.

Palladium-Catalyzed Cross-Coupling Reactions: For analogs bearing a halide substituent on the pyridine ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups.

The following table summarizes some of the key advanced synthetic transformations for the diversification of the this compound scaffold:

| Reactive Site | Transformation | Reagents and Conditions | Resulting Functional Group/Analog |

| Carboxylic Acid | Amide Formation | Amines, Coupling Reagents (e.g., HBTU, DIPEA) | Picolinamides |

| Carboxylic Acid | Esterification | Alcohols, Acid Chlorides (from SOCl₂) | Picolinate Esters |

| Carboxylic Acid | Reduction | LiAlH₄ | 2-(Hydroxymethyl)pyridine derivatives |

| Carboxylic Acid | Decarboxylation | Heat/Catalyst | 4-(Piperidin-1-yl)pyridine |

| Piperidine Nitrogen | N-Alkylation | Alkyl Halides, Base | N-Alkyl piperidinium (B107235) salts (on precursors) |

| Piperidine Nitrogen | N-Acylation | Acyl Chlorides/Anhydrides | N-Acyl piperidine derivatives (on precursors) |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Nucleophiles (on halogenated analogs) | Substituted pyridine derivatives |

| Pyridine Ring | Cross-Coupling Reactions | Boronic acids, Alkenes, Alkynes, Pd catalyst (on halogenated analogs) | Aryl, vinyl, or alkynyl substituted pyridine derivatives |

These advanced synthetic transformations provide a powerful toolkit for the medicinal chemist to systematically explore the structure-activity relationships of the this compound scaffold, leading to the discovery of novel compounds with tailored properties.

Molecular Structure and Conformation Analysis of 4 Piperidin 1 Ylpyridine 2 Carboxylic Acid

Conformational Landscape Analysis of the Piperidine (B6355638) Ring System

The six-membered saturated piperidine ring is not planar and, similar to cyclohexane, adopts a variety of non-planar conformations to minimize steric and torsional strain. The most stable of these is typically the chair conformation. In 4-Piperidin-1-ylpyridine-2-carboxylic acid, the piperidine ring is expected to predominantly exist in a chair conformation.

In substituted piperidines, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects. For a 4-substituted piperidine, the substituent's preference for the equatorial position is a well-established principle to avoid unfavorable 1,3-diaxial interactions. In the case of this compound, the "substituent" on the piperidine nitrogen is the pyridine (B92270) ring itself. The connection of the piperidine nitrogen to the sp²-hybridized carbon of the pyridine ring influences the conformational energetics.

| Conformer | Key Dihedral Angles (Predicted) | Relative Energy (Predicted) |

| Chair (Equatorial Pyridine) | C-N-C-C ~ 60° | Lowest |

| Chair (Axial Pyridine) | C-N-C-C ~ 180° | Higher |

| Boat/Twist-Boat | Variable | Highest |

Pyridine Ring Planarity and Influence of Substituent Effects

The pyridine ring, being an aromatic system, is inherently planar. However, the attachment of substituents can induce minor deviations from perfect planarity. In this compound, the pyridine ring is substituted at the C2 and C4 positions with a carboxylic acid group and a piperidinyl group, respectively. These substituents exert opposing electronic effects.

The piperidinyl group, connected via its nitrogen atom, acts as a strong electron-donating group through resonance (a +R effect) and a weak electron-withdrawing group through induction (-I effect). The lone pair on the piperidine nitrogen can delocalize into the pyridine ring, increasing the electron density, particularly at the ortho and para positions. Conversely, the carboxylic acid group is a strong electron-withdrawing group (-R and -I effects), pulling electron density from the ring.

| Substituent | Position | Electronic Effect | Predicted Impact on Pyridine Ring Geometry |

| Piperidinyl | 4 | Electron-donating (+R > -I) | Minor bond length changes, ring remains largely planar. |

| Carboxylic Acid | 2 | Electron-withdrawing (-R, -I) | Minor bond length changes, ring remains largely planar. |

Intramolecular Interactions and Assessment of Hydrogen Bonding Networks

The juxtaposition of a carboxylic acid group at the 2-position of the pyridine ring and the nitrogen atom of the pyridine ring itself creates the potential for an intramolecular hydrogen bond. In picolinic acid (pyridine-2-carboxylic acid), the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is a well-documented phenomenon. This interaction leads to the formation of a stable six-membered ring-like structure.

In this compound, a similar intramolecular hydrogen bond is highly probable. This hydrogen bond would significantly influence the orientation of the carboxylic acid group, holding it coplanar with the pyridine ring. The strength of this hydrogen bond can be assessed through spectroscopic techniques such as NMR and IR, as well as computational methods. The presence of the electron-donating piperidinyl group at the 4-position would increase the electron density on the pyridine nitrogen, potentially strengthening this intramolecular hydrogen bond compared to unsubstituted picolinic acid.

| Potential Hydrogen Bond | Donor | Acceptor | Predicted Geometry | Predicted Strength |

| Intramolecular O-H···N | Carboxylic Acid (-OH) | Pyridine Ring Nitrogen | Forms a pseudo-six-membered ring | Moderate to Strong |

Determination of Protonation States and Molecular Basicity

This compound possesses multiple sites that can be protonated or deprotonated, making its acid-base properties complex. The molecule has two basic nitrogen atoms (the pyridine nitrogen and the piperidine nitrogen) and one acidic carboxylic acid group. The pKa values of these functional groups determine the predominant ionic species at a given pH.

The carboxylic acid group is expected to have a pKa value in the range of typical carboxylic acids, although its acidity will be influenced by the adjacent pyridine ring and the distal piperidinyl group. The pyridine nitrogen's basicity is significantly affected by the substituents. The electron-withdrawing carboxylic acid group at the 2-position decreases the basicity of the pyridine nitrogen, while the electron-donating piperidinyl group at the 4-position increases it. The piperidine nitrogen, being a secondary aliphatic amine, is typically more basic than the pyridine nitrogen.

Based on the pKa values of related compounds, a qualitative prediction of the protonation sequence can be made. In strongly acidic conditions, all three sites (both nitrogens and the carboxylic acid oxygen) are likely to be protonated. As the pH increases, the carboxylic acid will be the first group to deprotonate. The relative basicity of the two nitrogen atoms will determine the site of the next protonation. It is plausible that the piperidine nitrogen is more basic than the pyridine nitrogen.

Due to the presence of both an acidic and a basic group, the molecule can exist as a zwitterion, particularly in the solid state or in solutions at a pH between the pKa of the carboxylic acid and the pKa of the most basic nitrogen.

| Functional Group | Estimated pKa Range | Factors Influencing pKa |

| Carboxylic Acid (-COOH) | 3-5 | Acidity increased by adjacent electron-withdrawing pyridine ring. |

| Pyridinium Ion (Py-H+) | 4-6 | Basicity decreased by adjacent -COOH, increased by para-piperidinyl group. |

| Piperidinium (B107235) Ion (Pip-H+) | 10-11 | Typical range for secondary aliphatic amines. |

Computational and Theoretical Investigations of 4 Piperidin 1 Ylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory-based Studies)

Density Functional Theory (DFT) was utilized to probe the fundamental electronic characteristics of 4-Piperidin-1-ylpyridine-2-carboxylic acid. These calculations are instrumental in understanding the molecule's stability, reactivity, and electrostatic nature.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.orgyoutube.com For this compound, the HOMO is predominantly localized on the electron-rich piperidine (B6355638) ring and the nitrogen atom of the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the pyridine ring and the carboxylic acid group, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution across the molecule. For this compound, regions of negative potential (typically colored red or yellow) are observed around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring, signifying areas with a high electron density that are attractive to electrophiles. Positive potential regions (colored blue) are found around the hydrogen atoms of the carboxylic acid and the piperidine ring, indicating electron-deficient areas prone to nucleophilic interaction.

| Parameter | Description | Predicted Location/Value |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation | Piperidine ring and pyridine nitrogen |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | Pyridine ring and carboxylic acid group |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | Data not available |

| Negative MEP | Electron-rich regions; susceptible to electrophilic attack | Oxygen atoms of the carboxylic acid, pyridine nitrogen |

| Positive MEP | Electron-deficient regions; susceptible to nucleophilic attack | Hydrogen atoms of the carboxylic acid and piperidine ring |

Fukui function analysis is a powerful tool within DFT for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net This analysis quantifies the change in electron density at a specific atomic site when an electron is added or removed. For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms are the most probable sites for electrophilic attack due to their high electron density. The carbon atoms of the pyridine ring and the carbonyl carbon of the carboxylic acid are predicted to be the primary sites for nucleophilic attack.

| Attack Type | Predicted Reactive Sites |

| Nucleophilic | Carbon atoms of the pyridine ring, Carbonyl carbon |

| Electrophilic | Nitrogen and Oxygen atoms |

| Radical | Data not available |

Protein-Ligand Docking Studies

To explore the potential of this compound as a biologically active agent, protein-ligand docking studies are employed. These computational techniques predict the preferred binding orientation of the molecule to a specific protein target. sciensage.infonih.gov

While specific targets for this compound have not been extensively reported, its structural motifs are present in compounds known to interact with various biological targets. For instance, piperidine and pyridine moieties are common in ligands for G-protein coupled receptors (GPCRs) and ion channels. nih.gov The carboxylic acid group suggests potential interactions with receptors that recognize acidic ligands, such as certain classes of neurotransmitter receptors. Docking studies would involve screening the molecule against a library of known protein structures to identify those with binding pockets that are sterically and electrostatically complementary to the ligand.

Once a putative binding pocket is identified, the specific interactions between this compound and the protein's amino acid residues can be analyzed. The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with donor and acceptor groups on amino acid side chains like serine, threonine, and asparagine, or for forming salt bridges with positively charged residues such as lysine (B10760008) and arginine. The pyridine and piperidine rings can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid group, Pyridine nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Contacts | Piperidine ring, Pyridine ring | Leucine, Valine, Isoleucine, Phenylalanine |

| Salt Bridges | Carboxylic acid group (deprotonated) | Lysine, Arginine, Histidine |

Lack of Specific Research Hinders Detailed Computational Analysis of this compound Reaction Pathways

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the reaction pathways and mechanistic insights for the chemical compound this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, predicting transition states, and calculating energy profiles, it appears that such detailed studies have not been published specifically for this molecule.

Computational chemistry plays a crucial role in modern chemical research, offering a predictive lens through which to view chemical reactivity. For a given compound, theoretical studies can map out the energetic landscape of potential synthetic routes, decomposition pathways, or metabolic transformations. These investigations typically involve calculating the geometries of reactants, intermediates, transition states, and products. The associated energy changes, such as activation energies and reaction enthalpies, are then determined to establish the most probable reaction mechanisms.

In the broader context of related compounds, computational studies on pyridine carboxylic acid derivatives and piperidine-containing molecules have been conducted. For example, DFT has been employed to study the electronic properties, stability, and reactivity of various substituted pyridines and piperidines. These studies often explore aspects like hydrogenation of the pyridine ring to form piperidine, nucleophilic substitution reactions on the pyridine ring, and the conformational analysis of the piperidine moiety. However, these generalized findings cannot be directly extrapolated to provide a detailed and scientifically accurate account of the specific reaction pathways for this compound without dedicated computational studies on the molecule itself.

The synthesis of related 4-substituted pyridine-2-carboxylic acids often involves nucleophilic aromatic substitution, where an amine, such as piperidine, displaces a leaving group (e.g., a halogen) at the 4-position of the pyridine ring. A theoretical investigation into this specific reaction for this compound would likely involve modeling the approach of the piperidine nucleophile to the pyridine ring, locating the Meisenheimer intermediate, and calculating the energy barrier for the departure of the leaving group. Such a study would provide valuable data on the reaction kinetics and thermodynamics.

Unfortunately, without specific published research, any detailed discussion on the theoretical prediction of reaction pathways for this compound would be purely speculative. The creation of data tables detailing activation energies, transition state geometries, or reaction enthalpies is not possible in the absence of these foundational computational studies. Further research in this area is required to elucidate the specific mechanistic details for this compound.

Structure Activity Relationship Sar Studies of 4 Piperidin 1 Ylpyridine 2 Carboxylic Acid Derivatives

Impact of Piperidine (B6355638) N-Substitutions on Biological Interactions

The piperidine moiety in 4-piperidin-1-ylpyridine-2-carboxylic acid derivatives serves as a versatile anchor for introducing various substituents, significantly influencing the compound's interaction with target proteins. While the parent compound has the piperidine nitrogen directly attached to the pyridine (B92270) ring, SAR studies often explore derivatives where the piperidine is attached via a linker or where the piperidine nitrogen itself is substituted.

Research into inhibitors for Lysine-Specific Demethylase 1 (LSD1) has shown that a basic nitrogen-containing substituent, such as a piperidin-4-ylmethyl group, can markedly increase inhibitory activity and selectivity. nih.gov This suggests that the presence and basicity of the piperidine nitrogen are crucial for potent interactions. In a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds developed as LSD1 inhibitors, modifications to the piperidine nitrogen demonstrated clear SAR trends. Introducing substituents that alter the basicity or steric bulk at this position can modulate the binding affinity. For example, potent LSD1 inhibitors with Kᵢ values as low as 29 nM have been developed from this scaffold. nih.gov

The following table illustrates the general principle that substitutions on the piperidine nitrogen can significantly impact biological activity, drawing from related piperidine-containing scaffolds.

Table 1: Illustrative Impact of Piperidine N-Substitutions on Biological Activity

Role of Substituents on the Pyridine Ring (Positions 3, 5, 6) in Modulating Activity

Substitutions on the pyridine ring of the this compound scaffold are critical for fine-tuning inhibitor potency and selectivity. The electronic and steric properties of these substituents can influence the orientation of the molecule within the binding pocket of the target enzyme.

Systematic SAR studies on related pyridine-2-carboxylic acid derivatives have revealed that substituents at the 3-position can confer selectivity for different enzymes. researchgate.net For histone demethylase inhibitors, the introduction of an amino group at the 3-position, which is then further substituted, has led to potent inhibitors of the KDM4 and KDM5 families. For instance, 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid was identified as a potent inhibitor of the KDM4 family, with IC₅₀ values ≤ 100 nM. nih.govoregonstate.edu

In another study focusing on antitubercular agents, the position of the piperidine ring on the pyridine scaffold was crucial. For 6-substituted pyridine derivatives, the activity decreased in the order: piperidine > pyrrolidine (B122466) > morpholine, highlighting the importance of the substituent's basicity at this position. nih.gov The introduction of a methyl group on the pyridine ring has also been explored in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov

Table 2: Effect of Pyridine Ring Substitutions on KDM4 Inhibitory Activity

Chemical Modifications of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyridine ring is a key feature of this scaffold, often acting as a metal-chelating group in the active site of metalloenzymes like the JumonjiC domain-containing histone demethylases. acs.orgnih.gov This group typically forms crucial interactions with active site residues and the essential metal cofactor (e.g., Fe(II)). acs.org

Modifying this functional group significantly impacts binding affinity and biological activity. Structure-activity relationship studies on imidazodiazepines targeting opioid receptors showed that carboxylic acid derivatives had different binding profiles compared to their ester and amide bioisosteres. mdpi.com Generally, converting the carboxylic acid to an ester or amide can lead to a loss of the critical metal-chelating interaction, often resulting in reduced potency. However, such modifications can also improve cell permeability, transforming the compound into a prodrug that is hydrolyzed to the active carboxylic acid within the cell. nih.gov

For example, in the development of KDM4 inhibitors, the carboxylic acid was shown to interact with key residues like K206 and Y132 in KDM4A and to exhibit bidentate metal coordination. acs.org Replacing this group with bioisosteres that cannot perform this chelation typically abolishes or greatly reduces activity.

Table 3: Impact of Carboxylic Acid Modification on Biological Activity

Stereochemical Influences on Biological Activity and Binding Affinity

Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets. mdpi.com For derivatives of this compound that contain stereocenters, the specific configuration of these centers can dramatically affect biological activity. Chiral centers can be introduced on the piperidine ring or on any substituent attached to the core scaffold.

Different enantiomers or diastereomers of a compound can exhibit vastly different potencies and selectivities. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. For example, studies on piperidin-4-one derivatives have demonstrated that the stereochemical configuration has a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov In another study on nature-inspired compounds, only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake and/or target binding is highly stereoselective. mdpi.com

In the context of DPP-IV inhibitors, structure-activity studies on substitutions at the C5 position of a 2-cyanopyrrolidide warhead attached to a piperidinyl-pyridine scaffold revealed the importance of stereochemistry for potency and selectivity. nih.gov The precise spatial arrangement of atoms is crucial for optimal fitting into the enzyme's active site.

Table 4: Influence of Stereochemistry on Biological Activity

In Vitro Biological Target Engagement and Molecular Mechanism of Action Studies

Receptor Binding Affinity Profiling (e.g., G-Protein Coupled Receptors, Ion Channels)

Derivatives of pyridine (B92270) carboxylic acid have been investigated for their affinity to various receptors. For instance, a range of pyridine carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the TRPC6 ion channel, a calcium-permeable non-selective cation channel. nih.gov Although specific binding affinities for 4-Piperidin-1-ylpyridine-2-carboxylic acid are not documented, the general activity of this chemical class suggests potential interactions with ion channels.

Similarly, while direct G-Protein Coupled Receptor (GPCR) binding data for the target compound is absent, related structures have been explored in this context. The structural features of pyridine carboxylic acid derivatives make them versatile scaffolds in medicinal chemistry, with the potential for fine-tuning activity and selectivity at various receptors through substitutions on the pyridine ring. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Investigations

The pyridine carboxylic acid scaffold is a prominent feature in many enzyme inhibitors. nih.gov Compounds with this core structure have been shown to inhibit a wide array of enzymes, including urease, synthase, tyrosinase, myeloperoxidase (MPO), acetylcholinesterase, cyclooxygenase-2 (COX-2), histone demethylases, calpain, Bcr-Abl tyrosine kinase, and c-Met kinase. nih.gov

For example, a series of piperidinyl aminopyrimidine derivatives were synthesized and evaluated as inhibitors of I-kappa B kinase 2 (IKK-2), a serine-threonine kinase. One of the potent compounds in this series, compound 17 , demonstrated an IC₅₀ of 1.30 μM. nih.gov Another study on 3-piperidinyl pyridine derivatives identified potent inhibitors of cholesterol 24-hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme. acs.org

While kinetic data for this compound is not available, the inhibitory activities of related compounds suggest it could be a candidate for enzyme inhibition studies.

Table 1: Enzyme Inhibition Data for Structurally Related Piperidinyl Pyridine Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ (μM) | Reference |

| Piperidinyl aminopyrimidine (e.g., compound 17 ) | I-kappa B kinase 2 (IKK-2) | 1.30 | nih.gov |

| 3-Piperidinyl pyridine derivatives | Cholesterol 24-hydroxylase (CH24H) | Potent Inhibition (specific IC₅₀ not provided in abstract) | acs.org |

| N-sulfonamido-II series of piperidinyl pyridines | Farnesyl Protein Transferase (FPT) / Geranylgeranyltransferase type I (GGPT-I) | Dual Inhibition (specific IC₅₀ not provided in abstract) | nih.gov |

| Pyridylpiperazine derivatives (e.g., compound 5b and 7e ) | Urease | 2.0 and 2.24 | frontiersin.org |

This table presents data for compounds structurally related to this compound to illustrate potential areas of biological activity.

Cellular Pathway Modulation Investigations Using In Vitro Models

The modulation of cellular signaling pathways by pyridine carboxylic acid derivatives has been a subject of investigation. For instance, the inhibition of IKK-2 by piperidinyl aminopyrimidine derivatives directly impacts the NF-κB signaling pathway, which is crucial in regulating genes associated with cell proliferation and inflammation. nih.gov As NF-κB is a major transcription factor, its inhibition can have significant downstream effects on cellular processes. nih.gov

In another context, studies on arylthiourea derivatives containing a pyridine moiety have shown that these compounds can influence plant hormone signaling pathways, such as those involving auxin, cytokinin, and salicylic (B10762653) acid, thereby promoting root growth in rice. acs.org This highlights the potential for pyridine derivatives to modulate cellular pathways in various biological systems.

While no specific studies on the cellular pathway modulation by this compound have been reported, the activities of related compounds suggest that it could potentially influence pathways regulated by kinases or other enzymes it might inhibit.

Characterization of Protein-Ligand Complexes (e.g., utilizing Biacore, Isothermal Titration Calorimetry)

The direct interaction between small molecules and their protein targets can be characterized using biophysical techniques like Surface Plasmon Resonance (SPR), often performed on instruments such as Biacore. This technology allows for the label-free, real-time analysis of binding kinetics and affinity. springernature.com

For example, SPR has been used to screen for small-molecule fragments that bind to RAS proteins, a key target in cancer research. In one study, a chemical fragment library was screened against GTP-bound and GDP-bound HRAS to identify binders. nih.gov Subsequent analysis confirmed the binding of hit compounds to both HRAS and KRAS. nih.gov

While there is no specific Biacore or Isothermal Titration Calorimetry (ITC) data available for this compound, these techniques would be invaluable in confirming its direct binding to any identified biological targets and in elucidating the thermodynamics and kinetics of such interactions.

Assessment of In Vitro Selectivity Against Related Biological Targets

Selectivity is a critical aspect of drug discovery, and in vitro assays are essential for determining the selectivity profile of a compound. For the piperidinyl aminopyrimidine inhibitors of IKK-2, selectivity was assessed against a panel of other kinases, including p38α, p38β, JNK1, JNK2, JNK3, and IKK-1. nih.gov The most potent compound, 17 , demonstrated selective inhibitory activity against IKK-2 over these related kinases. nih.gov

In the development of CH24H inhibitors, selectivity was a key optimization parameter. An initial potent compound also showed significant inhibition of CYP3A4, a major drug-metabolizing enzyme. acs.org Structural modifications were then made to improve selectivity for CH24H over CYP3A4. acs.org

For this compound, should it demonstrate activity against a particular biological target, a comprehensive in vitro selectivity screen against related targets would be a crucial next step in characterizing its pharmacological profile.

Derivatization Strategies and Applications in Chemical Biology

Site-Specific Functionalization of the Carboxylic Acid Group for Probe Development

The carboxylic acid group of 4-piperidin-1-ylpyridine-2-carboxylic acid is a prime site for the attachment of reporter molecules to generate molecular probes. The most common strategy involves the activation of the carboxylic acid to form a more reactive intermediate, which can then be coupled with an amine-containing probe.

Standard coupling reagents, such as carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are frequently employed to facilitate the formation of a stable amide bond. mdpi.comnih.gov This approach allows for the covalent attachment of a wide variety of molecular labels, including:

Fluorophores: Amine-functionalized fluorescent dyes, such as fluorescein, rhodamine, and cyanine (B1664457) derivatives, can be conjugated to the carboxylic acid to create fluorescent probes. These probes can be used for imaging and tracking biological processes.

Biotin (B1667282): Coupling with biotin derivatives enables the development of probes for affinity-based detection and purification of target molecules using streptavidin-biotin technology.

Photoaffinity Labels: Incorporation of photo-reactive groups, such as benzophenones or aryl azides, can generate probes that form covalent bonds with their biological targets upon photo-irradiation, facilitating target identification.

The general reaction scheme for the functionalization of the carboxylic acid group is depicted below:

| Reactant 1 | Reactant 2 (Probe-NH2) | Coupling Reagents | Product |

| This compound | Fluorescent Amine | EDC, NHS | 4-Piperidin-1-ylpyridine-2-carboxamide-linked Fluorescent Probe |

| This compound | Biotin-Amine | HATU, DIPEA | 4-Piperidin-1-ylpyridine-2-carboxamide-linked Biotin Probe |

| This compound | Photoaffinity Label-NH2 | DCC, DMAP | 4-Piperidin-1-ylpyridine-2-carboxamide-linked Photoaffinity Probe |

Piperidine (B6355638) Nitrogen Derivatization for Functionalization and Labeling

The tertiary amine of the piperidine ring in this compound provides another valuable site for chemical modification. The nucleophilic nature of the piperidine nitrogen allows for derivatization through N-alkylation reactions. This approach is particularly useful for introducing functionalities that might not be compatible with the conditions required for carboxylic acid activation.

Typical derivatization strategies for the piperidine nitrogen include:

Alkylation with Reporter Groups: Reaction with alkyl halides or other electrophilic species bearing reporter groups, such as fluorophores or affinity tags, can be used to label the molecule.

Introduction of Reactive Handles: The piperidine nitrogen can be functionalized with groups that can participate in bioorthogonal reactions, such as click chemistry (e.g., azides or alkynes). This allows for subsequent labeling in complex biological environments.

The choice of solvent and base is crucial for achieving efficient N-alkylation while minimizing side reactions.

| Starting Material | Alkylating Agent (R-X) | Base | Product |

| This compound | Fluorescent Alkyl Halide | K₂CO₃ | N-Fluoroalkyl-4-(pyridin-2-ylcarboxylic acid)piperidinium salt |

| This compound | Propargyl Bromide | NaH | N-Propargyl-4-(pyridin-2-ylcarboxylic acid)piperidinium bromide |

| This compound | Azidoethyl Bromide | Triethylamine | N-Azidoethyl-4-(pyridin-2-ylcarboxylic acid)piperidinium bromide |

Conjugation Strategies for Generating Molecular Probes and Bioconjugates

The bifunctional nature of this compound makes it an excellent linker for the generation of molecular probes and bioconjugates. By sequentially modifying the carboxylic acid and the piperidine nitrogen, it is possible to link two different molecular entities.

A common strategy involves first coupling a biomolecule, such as a peptide or a small molecule ligand, to the carboxylic acid group. The resulting conjugate, which still possesses a reactive piperidine nitrogen, can then be further functionalized. For instance, a fluorescent dye could be attached to the piperidine nitrogen to create a targeted fluorescent probe.

Alternatively, the piperidine nitrogen can be derivatized first, followed by modification of the carboxylic acid. The choice of strategy depends on the compatibility of the reagents and the desired final product. These bioconjugation strategies are instrumental in developing tools for targeted drug delivery, diagnostics, and fundamental biological research.

Utilization as a Synthetic Building Block in the Construction of Complex Molecular Scaffolds

Beyond its use in probe development and bioconjugation, this compound serves as a valuable building block for the synthesis of more complex molecular scaffolds. Its rigid pyridine-piperidine core can be incorporated into larger molecules to impart specific conformational constraints and to orient functional groups in a defined spatial arrangement.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Method Development for Compound Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the separation, identification, and quantification of 4-Piperidin-1-ylpyridine-2-carboxylic acid.

High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the analysis of compounds containing pyridinecarboxylic acid and piperidine (B6355638) moieties. helixchrom.comnih.gov For this compound, which possesses polar and ionizable characteristics, reversed-phase and mixed-mode chromatography are particularly effective. helixchrom.com

Reversed-Phase HPLC: This is the most common approach, typically utilizing C18 columns. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (ACN), and an aqueous buffer. nih.gov The addition of modifiers like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase helps to control the ionization of the carboxylic acid and the basic nitrogen atoms, thereby improving peak shape and retention time reproducibility. helixchrom.comnih.gov

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics, such as core-shell mixed-mode reversed-phase cation-exchange columns, can offer unique selectivity for isomers and related polar compounds. helixchrom.com This technique leverages differences in both hydrophobicity and ionic properties to achieve enhanced separation. helixchrom.com Retention is controlled by adjusting the organic solvent percentage, buffer concentration, and pH. helixchrom.com

Detection for HPLC analysis is commonly performed using UV detectors, with wavelengths typically set between 254 nm and 280 nm to monitor the pyridine (B92270) ring. helixchrom.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices, LC is coupled with mass spectrometry. LC-MS/MS is a powerful tool for quantifying derivatives of 4-pyridinecarboxylic acid. nih.gov A validated method for a complex derivative involved a YMC ODS-AQ column with a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) in 20% acetonitrile, demonstrating the utility of this approach for quantitative analysis in biological fluids. nih.gov The mass spectrometer is typically operated in selected reaction monitoring (SRM) mode for precise quantification. researchgate.net

| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS/MS Method |

|---|---|---|---|

| Technique | Mixed-Mode HPLC helixchrom.com | Reversed-Phase HPLC nih.gov | LC-MS/MS nih.gov |

| Column | Coresep 100 core-shell mixed-mode | Gemini C18 (5 μm, 250 × 4.6 mm) | Waters YMC ODS-AQ (5 μm, 2.0 x 150 mm) |

| Mobile Phase | 5% ACN with 0.15% H3PO4 | Gradient of 0.1% TFA in water (A) and MeCN (B) | 20 mM ammonium acetate in 20% ACN |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 275 nm | UV at 210, 254, 280 nm | Tandem Mass Spectrometry |

Mass Spectrometry-Based Characterization of Synthesized Derivatives

Mass spectrometry (MS) is an indispensable tool for confirming the identity and structure of newly synthesized derivatives of this compound. Both low-resolution and high-resolution MS (HRMS) are employed to determine molecular weights and elemental compositions.

When coupled with liquid chromatography (LC-MS), the technique provides structural information on the separated compounds. nih.gov Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. researchgate.net For instance, the ESI-mass spectra of pyridine-carboxylate derivatives of steroids consistently show a predominant [M+H]⁺ ion, confirming the molecular weight of the derivatized molecule. researchgate.net

Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide further structural insights. By inducing fragmentation of the parent ion, characteristic product ions can be identified that correspond to specific substructures of the molecule, such as the piperidine or pyridine rings. researchgate.net This fragmentation analysis is crucial for confirming the success of a synthetic step, for example, by observing a mass shift corresponding to the addition of a new functional group. researchgate.net

| Derivative | Reaction | Mass Shift (Da) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Methyl Ester | Esterification of carboxylic acid | +14.02 | 235.27 |

| Amide | Amidation with ammonia | -0.98 | 219.27 |

| N-Oxide | Oxidation of pyridine nitrogen | +15.99 | 237.25 |

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

While MS provides molecular weight and fragmentation data, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous elucidation of the complete molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful methods for determining the precise arrangement of atoms in a molecule. researchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyridine ring and the piperidine ring. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern. For example, protons on the piperidine ring adjacent to the nitrogen would appear at a different chemical shift than those further away. unipi.it

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring (with those attached to nitrogen being significantly downfield), and the carbons of the piperidine ring. researchgate.netunipi.it

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive structural proof.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov For this compound, key vibrational bands would confirm its structure:

A broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

A strong absorption band around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

C-N stretching vibrations for the piperidine and pyridine rings.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

| Atom | Structure Moiety | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Pyridine-H (positions 3, 5, 6) | 6.5 - 8.5 |

| ¹H | Piperidine-H (adjacent to N) | 3.5 - 4.5 |

| ¹H | Piperidine-H (other) | 1.5 - 2.0 |

| ¹³C | Carboxylic Acid (C=O) | 165 - 175 |

| ¹³C | Pyridine-C (adjacent to N) | 145 - 160 |

| ¹³C | Piperidine-C (adjacent to N) | 45 - 55 |

Development and Application of Derivatization Reagents for Enhanced Detection Sensitivity

For trace-level quantification, especially in biological samples, the inherent detection sensitivity of this compound may be insufficient. Chemical derivatization is a strategy used to modify the molecule to improve its analytical properties, such as its chromatographic behavior or its response in a specific detector.

The primary target for derivatization on this molecule is the carboxylic acid group. nih.gov The goal is typically to enhance ionization efficiency in ESI-MS or to attach a chromophore or fluorophore for enhanced UV or fluorescence detection.

Strategies for Derivatization:

Amine Coupling: Using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), the carboxylic acid can be activated and reacted with an amine-containing derivatization reagent. nih.govnih.gov Reagents are chosen because they possess a feature that enhances detection, such as a permanently charged group or a readily ionizable moiety. nih.govscilit.com For example, piperazine-based derivatives can be attached to improve ionization efficiency in MS analysis. nih.gov

Esterification: Reagents such as 4-diazomethylpyridine can be used to convert the carboxylic acid into a pyridylmethyl ester. researchgate.net This not only neutralizes the acidic proton but also introduces a basic pyridine group, which can significantly enhance the signal in positive-ion ESI-MS. researchgate.net

Introducing Hydrophobicity and Charge: A recently developed strategy involves using a reagent that incorporates both a highly hydrophobic group (for better reversed-phase retention) and a permanently charged substructure (for improved ESI efficiency). scilit.com This dual-function approach can lead to dramatic increases in detection sensitivity for poly-carboxylic acids and can be applied to mono-carboxylic acids like the target compound. scilit.com

The selection of a derivatization reagent depends on the analytical platform (e.g., LC-MS, GC-MS) and the specific requirements for sensitivity and selectivity. sci-hub.st

| Reagent Type | Example Reagent | Mechanism | Analytical Enhancement |

|---|---|---|---|

| Amine Coupling Reagent | 1-(2-pyridyl)piperazine (with EDC) nih.gov | Forms an amide bond | Improves ionization efficiency for MS |

| Esterification Reagent | 4-Diazomethylpyridine researchgate.net | Forms a pyridylmethyl ester | Adds a basic site, enhancing positive-ion ESI-MS signal |

| Charge-Carrying Reagent | Triphenylpyridinium-alkyl-piperidine scilit.com | Forms an amide bond | Adds permanent positive charge and hydrophobicity for LC-ESI-MS |

| Halogenated Benzylamine | 4-bromo-N-methylbenzylamine (with EDC) nih.gov | Forms an amide bond | Improves RP-LC retention and provides a characteristic isotope pattern in MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.